Palmitoleic Acid-d14
Overview
Description
Palmitoleic Acid-d14, also known as Palmitoleic Acid, is a common constituent of the triglycerides of human adipose tissue . It contains 14 deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5’, 6, 6’, 7, 7’, 8, and 8’ positions . It is intended for use as an internal standard for the quantification of palmitoleic acid .
Synthesis Analysis
Palmitoleic acid (16:1n-7) and sapienic acid (16:1n-10) are synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2, respectively . A third positional isomer, hypogeic acid (16:1n-9) is produced from the partial β-oxidation of oleic acid .
Molecular Structure Analysis
The molecular formula of Palmitoleic Acid-d14 is C16H30O2 . The molecular weight is 268.49 g/mol . The InChI is 1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7-/i9D2,10D2,11D2,12D2,13D2,14D2,15D2 . The Canonical SMILES is CCCCCCC=CCCCCCCCC(=O)O and the Isomeric SMILES is [2H]C([2H])(/C=C\CCCCCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O .
Scientific Research Applications
Biosynthesis in Plants : Palmitoleic acid is enriched in developing cotton endosperms but not in mature seeds. This finding suggests potential applications in genetic modification for enriching ω-7 FAs in cotton seed oil, which has value in functional food products (Liu et al., 2019).
Metabolic Effects in Bovine Adipocytes : Supplementation of palmitoleic acid in bovine adipocytes showed a reduction in lipogenesis and desaturation, influencing key metabolic processes in these cells (Burns et al., 2012).
Health and Disease : Palmitoleic acid plays a significant role in metabolism, with potential beneficial effects on insulin resistance and diabetes, although its cardiovascular effects are mixed. It highlights the importance of dietary intake and supplementation of palmitoleic acid (Frigolet & Gutiérrez-Aguilar, 2017).
Nutritional Value in Macadamia Nuts : High levels of palmitoleic acid in macadamia nuts suggest its potential as a dietary agent. Understanding its biosynthetic pathway in macadamia plants can aid in enhancing its nutritional and commercial value (Hu et al., 2019).
Role in Enzyme Activity : Structural and functional analyses of human prostaglandin D synthase bound with fatty acid molecules, including palmitoleic acid, provide insights into its role in enzyme catalysis and potential implications in pain sensation and allergy regulation (Zhou et al., 2010).
Substrate Specificity in Neuronal Processes : Palmitoyl acyl transferases (PATs), which modify proteins with palmitate, exhibit distinct substrate specificity for neuronal proteins. This specificity can impact protein trafficking and function, relevant in studying neurological disorders like Huntington's disease (Huang et al., 2009).
Role in Human Metabolism and Disease : Studies on erythrocyte palmitoleic acid in humans show associations with adipokines, inflammatory markers, and metabolic syndrome, providing insight into its role in human metabolic health and disease (Zong et al., 2012).
properties
IUPAC Name |
(Z)-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriohexadec-9-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7-/i9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECPZKHBENQXJG-VXXNRCPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(/C=C\CCCCCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Palmitoleic Acid-d14 |
Citations
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